4-Chloro-5-fluoro-2-methylphenylboronic acid
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Overview
Description
4-Chloro-5-fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-fluoro-2-methylphenylboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction enables the formation of complex organic compounds by connecting carbon atoms, which can have significant downstream effects in the synthesis of various pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki–miyaura reactions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can all impact the efficacy and stability of this compound in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-5-fluoro-2-methylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar borylation reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are fine-tuned to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Reduction: Reduction can be achieved using hydride donors like sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: Yields phenol derivatives.
Reduction: Results in the formation of the corresponding boronic ester.
Scientific Research Applications
4-Chloro-5-fluoro-2-methylphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-Chloro-5-fluoro-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups allows for fine-tuning of reactivity and selectivity in synthetic applications .
Properties
IUPAC Name |
(4-chloro-5-fluoro-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYSNUIQZFUGOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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